Ethyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate
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Overview
Description
Ethyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with hydrazine hydrate to form the pyrazole ring, followed by esterification with ethanol to introduce the ethyl ester group. The reaction conditions often include the use of a suitable catalyst and solvent, such as acetic acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions often involve the use of a base, such as sodium hydroxide or potassium carbonate, in a polar solvent like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically employed.
Major Products
The major products formed from these reactions include substituted pyrazolopyridines, oxidized or reduced derivatives, and carboxylic acids .
Scientific Research Applications
Ethyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and anti-inflammatory drugs.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to purine bases.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the pyrazole ring play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound’s structure allows it to mimic natural substrates or ligands, thereby interfering with normal biological processes .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms and substituents.
3-Amino-1H-pyrazolo[3,4-c]pyridazine: This compound has an amino group instead of a chloro group and a pyridazine ring instead of a pyridine ring.
Uniqueness
Ethyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is unique due to the presence of the chloro group and the ethyl ester functional group, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H8ClN3O2 |
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Molecular Weight |
225.63 g/mol |
IUPAC Name |
ethyl 3-chloro-2H-pyrazolo[3,4-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-5-7(4-11-6)12-13-8(5)10/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
PVRKPQCCHZZFPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(NN=C2C=N1)Cl |
Origin of Product |
United States |
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